![molecular formula C13H22N2O6 B2456338 Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate CAS No. 893762-44-2](/img/structure/B2456338.png)
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate
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Description
“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is a chemical compound with the molecular formula C13H22N2O6 . It is also known as JS-K and belongs to the class of diazeniumdiolate prodrugs .
Molecular Structure Analysis
The molecular weight of “Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is 384.30 . The SMILES string representation of the molecule isCCOC(=O)N1CCN(CC1)N+[O-]
. Physical And Chemical Properties Analysis
“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is soluble in DMSO at 9.3 mg/mL but insoluble in water . It should be stored in a desiccated condition at -20°C .Mechanism of Action
Target of Action
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate, also known as JS-K, is a prodrug that belongs to the class of diazeniumdiolates . It primarily targets glutathione S-transferases (GST) , which are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
JS-K generates nitric oxide (NO) when metabolized by GST . This ensures optimal activity of JS-K and mediates its cytotoxic activities . The release of NO can induce apoptosis in cells through the accumulation of reactive oxygen species (ROS), overload of Ca2+, and mitochondrial damage .
Biochemical Pathways
The action of JS-K affects several biochemical pathways. It causes an increase in ROS and Ca2+ overload, leading to a decrease in mitochondrial membrane potential . This results in the release of cytochrome c from the mitochondria into the cytoplasm, an increase in the ratio of Bax to Bcl-2, and the activation of caspase-9/3 . These events are part of the intrinsic pathway of apoptosis, leading to cell death .
Pharmacokinetics
It is known that js-k is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The result of JS-K’s action is the induction of apoptosis in cells, which can significantly inhibit cell growth . This has been demonstrated in various types of cancer cells, including human prostate cancer and leukemia .
Action Environment
The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the presence of antioxidants like NAC or intracellular Ca2+ chelators like BAPTA can partially reverse the events induced by JS-K . Furthermore, the use of a NO scavenger like Carboxy-PTIO can significantly prevent the increase in ROS and cytosolic Ca2+, and reverse the loss of mitochondrial membrane potential induced by JS-K .
properties
IUPAC Name |
dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBSSZILWIBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate |
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